molecular formula C11H12F3NO2 B8112184 2-METHYL-3-(TRIFLUOROMETHYL)-DL-PHENYLALANINE

2-METHYL-3-(TRIFLUOROMETHYL)-DL-PHENYLALANINE

Cat. No.: B8112184
M. Wt: 247.21 g/mol
InChI Key: GIWYFTXABAXWTA-VIFPVBQESA-N
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Description

2-METHYL-3-(TRIFLUOROMETHYL)-DL-PHENYLALANINE is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-3-(TRIFLUOROMETHYL)-DL-PHENYLALANINE can be achieved through several methods. One efficient approach involves the catalytic asymmetric synthesis of quaternary trifluoromethyl α-amino acid derivatives via umpolung allylation/2-aza-Cope rearrangement . This method utilizes an Ir-catalyzed cascade reaction to achieve high yields and excellent enantioselectivities.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-3-(TRIFLUOROMETHYL)-DL-PHENYLALANINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, transition metal-mediated trifluoromethylation reactions are commonly employed to introduce or modify the trifluoromethyl group .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield a variety of trifluoromethylated derivatives with different functional groups.

Scientific Research Applications

2-METHYL-3-(TRIFLUOROMETHYL)-DL-PHENYLALANINE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHYL-3-(TRIFLUOROMETHYL)-DL-PHENYLALANINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group significantly enhances its lipophilicity and metabolic stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2S)-2-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-6-7(5-9(15)10(16)17)3-2-4-8(6)11(12,13)14/h2-4,9H,5,15H2,1H3,(H,16,17)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWYFTXABAXWTA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C(F)(F)F)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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